5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
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Overview
Description
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan-2-carboxylic acid with an amine derivative.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and nitro groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Products may include carboxylic acids and nitro derivatives.
Reduction: Products may include amines and hydroxyl derivatives.
Substitution: Various substituted aromatic compounds can be formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
Drug Development: It can be a lead compound for the development of new pharmaceuticals.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide
- 5-(3-chlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide
- 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Uniqueness
The presence of both the 3-chlorophenyl and 4-methyl-2-nitrophenyl groups in the compound provides unique steric and electronic properties, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-5-6-14(15(9-11)21(23)24)20-18(22)17-8-7-16(25-17)12-3-2-4-13(19)10-12/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIULZHRFUYWGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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